molecular formula C10H18NO3P B058395 2-(diethoxyphosphorylmethyl)-5-methyl-1H-pyrrole CAS No. 113848-06-9

2-(diethoxyphosphorylmethyl)-5-methyl-1H-pyrrole

Cat. No.: B058395
CAS No.: 113848-06-9
M. Wt: 231.23 g/mol
InChI Key: CJNXLSYPKGOXNM-UHFFFAOYSA-N
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Description

2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole is an organophosphorus compound with potential applications in various fields of chemistry and biology. This compound is characterized by the presence of a pyrrole ring substituted with a diethoxyphosphinyl group and a methyl group, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole typically involves the reaction of 5-methyl-1H-pyrrole with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of 2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the diethoxyphosphinyl group to other phosphine derivatives.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups onto the pyrrole ring.

Scientific Research Applications

2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole involves its interaction with specific molecular targets. The diethoxyphosphinyl group can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The pyrrole ring may also participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (acryloyloxymethyl)phosphonate
  • Methyl 2-(diethoxyphosphoryl)propanoate
  • Methyl diethylphosphonoacetate

Uniqueness

2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

113848-06-9

Molecular Formula

C10H18NO3P

Molecular Weight

231.23 g/mol

IUPAC Name

2-(diethoxyphosphorylmethyl)-5-methyl-1H-pyrrole

InChI

InChI=1S/C10H18NO3P/c1-4-13-15(12,14-5-2)8-10-7-6-9(3)11-10/h6-7,11H,4-5,8H2,1-3H3

InChI Key

CJNXLSYPKGOXNM-UHFFFAOYSA-N

SMILES

CCOP(=O)(CC1=CC=C(N1)C)OCC

Canonical SMILES

CCOP(=O)(CC1=CC=C(N1)C)OCC

Origin of Product

United States

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